molecular formula C8H4BrF5O B1413301 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 1807026-77-2

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1413301
CAS No.: 1807026-77-2
M. Wt: 291.01 g/mol
InChI Key: UZZTUBXFRQJUFW-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound has been shown to inhibit or activate enzymes involved in radical trifluoromethylation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and optimizing its use in research and therapy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as halogenation, radical reactions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, radical initiators, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
  • 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical behavior and reactivity. The presence of both difluoromethoxy and trifluoromethyl groups provides a combination of electronic and steric effects that can be leveraged in various applications .

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTUBXFRQJUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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